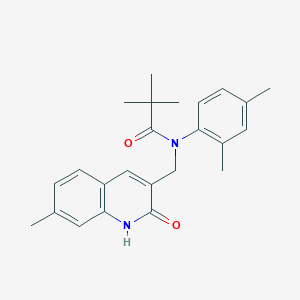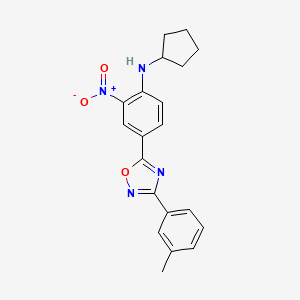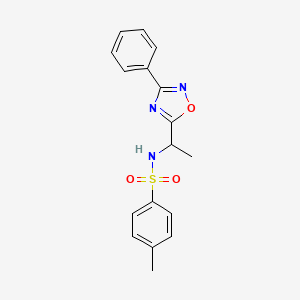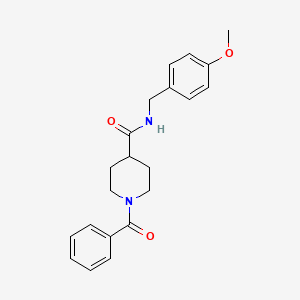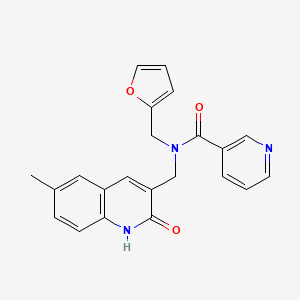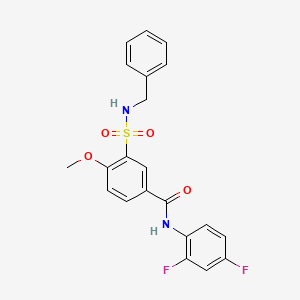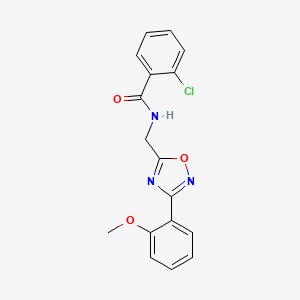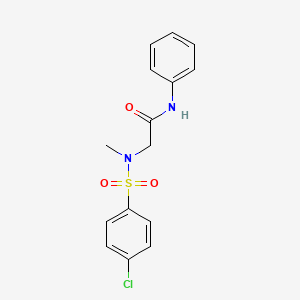
2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide, also known as BDCB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BDCB is a sulfonamide derivative that is synthesized using a specific method, which will be discussed in detail in This paper aims to provide an overview of BDCB, including its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways. 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. Additionally, 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cell survival. By inhibiting these enzymes and pathways, 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide may be able to induce apoptosis in cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide can induce apoptosis in cancer cells by activating caspase enzymes. 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has also been shown to inhibit the migration and invasion of cancer cells. Additionally, 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide can reduce tumor growth and improve survival rates in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has several advantages for lab experiments. It is a cost-effective option for scientific research, as the synthesis method has been optimized to produce high yields of the compound. Additionally, 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has shown promising results in various scientific research applications, making it a valuable tool for studying cancer, inflammation, and bacterial infections. However, there are also limitations to using 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide in lab experiments. One limitation is that the mechanism of action of 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide is not fully understood, which can make it difficult to interpret results. Additionally, 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has not yet been studied extensively in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
For research on 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide include further investigation of its mechanism of action, clinical trials to determine safety and efficacy in humans, and exploration of its potential as an antibacterial agent.
Métodos De Síntesis
2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide is synthesized using a multi-step process that involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with N-benzyl-2-aminobenzenesulfonamide in the presence of a base to form an intermediate. This intermediate is then reacted with 4-chloro-2-methylaniline and acetic anhydride to yield the final product, 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide. The synthesis method for 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has been optimized to produce high yields of the compound, making it a cost-effective option for scientific research.
Aplicaciones Científicas De Investigación
2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has shown promising results in various scientific research applications. It has been studied for its potential therapeutic applications in treating cancer, inflammation, and bacterial infections. 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has also been studied for its antibacterial properties, with promising results in inhibiting the growth of various bacterial strains.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-18(11-15(19)17-13-5-3-2-4-6-13)22(20,21)14-9-7-12(16)8-10-14/h2-10H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNJQICXXNMAON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-phenylglycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

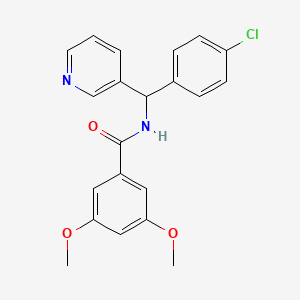


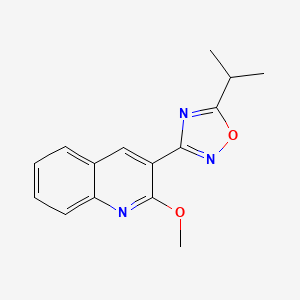
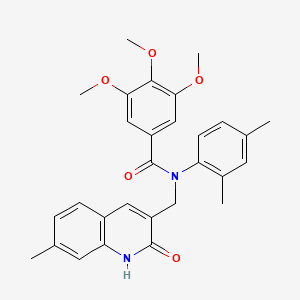
![N-[2-methyl-6-(propan-2-yl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714826.png)
